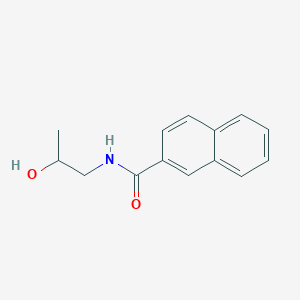![molecular formula C17H16N2OS B7514616 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514616.png)
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as JNJ-64530440 and belongs to the class of pyrido[1,2-a]pyrimidin-4-ones.
Mecanismo De Acción
The mechanism of action of 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. These enzymes are involved in various cellular processes, including DNA replication and cell signaling.
Biochemical and Physiological Effects:
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been reported to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit cell proliferation. In addition, it has been reported to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments is its broad spectrum of activity against different types of cancer cells and other pathogens. However, a limitation is that the compound may have off-target effects, which could lead to unwanted side effects. In addition, the compound may be difficult to synthesize on a large scale, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one. One direction is to investigate its potential as a lead compound for the development of new anticancer and antiviral drugs. Another direction is to explore its mechanism of action in more detail, which could provide insights into the cellular processes that are affected by the compound. Additionally, future research could focus on improving the synthesis method for the compound, which could increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been reported in the literature. The synthesis involves the reaction of 2-amino-3-cyano-4-methylpyridine with 4-methylthiobenzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate that is subsequently cyclized to yield the final product. The yield of the product is reported to be moderate to good, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has been studied for its potential applications in drug discovery and development. It has been reported to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have activity against the malaria parasite, Plasmodium falciparum. In addition, it has been reported to have activity against the hepatitis C virus.
Propiedades
IUPAC Name |
9-methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-5-7-15(8-6-12)21-11-14-10-16(20)19-9-3-4-13(2)17(19)18-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQCPXJKEXACFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)N3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)





![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)




![N-ethyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B7514634.png)